molecular formula C22H23N3O2S B2776114 1-{4-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one CAS No. 897483-58-8

1-{4-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one

Cat. No.: B2776114
CAS No.: 897483-58-8
M. Wt: 393.51
InChI Key: RMIKKTZMGKGQMM-UHFFFAOYSA-N
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Description

1-{4-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one is a complex organic compound that features a thiazole ring, a piperazine moiety, and a phenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Scientific Research Applications

1-{4-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antibacterial, and anticancer agent.

    Biological Research: It is used to investigate the mechanisms of action of thiazole-containing compounds.

    Pharmacology: The compound is evaluated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the synthesis of other bioactive molecules and as a building block in organic synthesis.

Mechanism of Action

Target of Action

The compound 1-(4-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its targets . Thiazole derivatives can interact with their targets in different ways, leading to various biological effects

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways, leading to their diverse biological activities . For example, some thiazole derivatives have been found to have anti-inflammatory and analgesic activity, suggesting that they may affect pathways related to inflammation and pain . .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the bodyThe solubility of a compound can affect its bioavailability, and thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The result of action of a compound refers to the molecular and cellular effects of its action. Thiazole derivatives have been found to have various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Action Environment

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stabilityThe solubility of a compound can be affected by environmental factors such as ph and temperature, which can in turn affect its action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced by reacting the thiazole derivative with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Final Compound: The final step involves the acylation of the piperazine derivative with 4-(4,6-dimethylbenzo[d]thiazol-2-yl)phenyl ethanone under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)methanone
  • 1-(4-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)propanone
  • 1-(4-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)butanone

Uniqueness

1-{4-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

1-[4-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-12-15(2)20-19(13-14)28-22(23-20)25-10-8-24(9-11-25)21(27)18-6-4-17(5-7-18)16(3)26/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIKKTZMGKGQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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